3-(2-Bromoethoxy)oxolane-3-carbonitrile
Description
3-(2-Bromoethoxy)oxolane-3-carbonitrile is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a bromoethoxy group (-OCH₂CH₂Br) and a nitrile (-CN) group. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the bromine atom’s role as a leaving group. The nitrile group enhances polarity, influencing solubility and intermolecular interactions such as dipole-dipole forces and hydrogen bonding .
Key Identifiers (from conflicting evidence):
- CAS No.: 888723-43-1 (listed under molecular formula C₁₂H₁₃Cl₂N₃, which may be erroneous) and EN300-1696690 (C₁₁H₇BrFNO₂) .
- Molecular Formula: Likely C₇H₁₀BrNO₂ based on structural analysis (oxolane: C₄H₈O; bromoethoxy: C₂H₄BrO; nitrile: CN).
For this analysis, the assumed structure is a brominated oxolane derivative with nitrile and bromoethoxy groups.
Properties
IUPAC Name |
3-(2-bromoethoxy)oxolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c8-2-4-11-7(5-9)1-3-10-6-7/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYTUSJCYKQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C#N)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)oxolane-3-carbonitrile typically involves the reaction of oxolane derivatives with bromoethanol and a cyanide source under controlled conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity . The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-oxolane derivative, while oxidation might produce an oxo-oxolane compound .
Scientific Research Applications
3-(2-Bromoethoxy)oxolane-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)oxolane-3-carbonitrile involves its interaction with molecular targets through its functional groups. The bromoethoxy group can participate in nucleophilic substitution reactions, while the carbonitrile group can engage in electrophilic interactions. These interactions can modulate various biochemical pathways, depending on the specific context and application.
Comparison with Similar Compounds
3-(Hydroxymethyl)oxolane-3-carbonitrile (CID 79123325)
Molecular Formula: C₆H₉NO₂ . Structural Differences:
- Substitutes bromoethoxy with hydroxymethyl (-CH₂OH).
- Lacks bromine but retains the nitrile group.
Key Comparisons :
- Reactivity: The hydroxymethyl group can participate in hydrogen bonding (as donor/acceptor), enhancing crystallinity and solubility in polar solvents. In contrast, the bromoethoxy group in the target compound facilitates alkylation or elimination reactions .
- Applications : The hydroxymethyl derivative may serve as a precursor for esters or ethers, whereas the bromoethoxy analog is more suited as a synthetic intermediate in pharmaceutical chemistry (e.g., in the synthesis of complex molecules via nucleophilic substitution, as seen in ) .
Methyl N-(Chloromethyl)-N-methylcarbamate (CAS 6807-44-9)
Molecular Formula: C₄H₈ClNO₂ . Structural Differences:
- Contains a chloromethyl group and carbamate (-O(CO)N-) instead of bromoethoxy and nitrile.
Key Comparisons :
- Halogen Reactivity : Chlorine in this compound is less reactive in SN2 reactions compared to bromine in the target compound.
- Functional Group Chemistry : The carbamate group offers stability toward hydrolysis, whereas the nitrile group in the target compound may undergo hydrolysis to carboxylic acids or participate in cycloadditions .
2-Bromoethyl Ether Derivatives
General Structure : R-O-CH₂CH₂Br.
Key Comparisons :
- Thermodynamic Stability : Puckered conformations of the oxolane ring (quantified via Cremer-Pople parameters) may influence solubility and melting points .
Research Findings and Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Molecular Formula | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| 3-(2-Bromoethoxy)oxolane-3-carbonitrile | C₇H₁₀BrNO₂ (assumed) | -CN, -OCH₂CH₂Br | Nucleophilic substitution (Br as leaving group) |
| 3-(Hydroxymethyl)oxolane-3-carbonitrile | C₆H₉NO₂ | -CN, -CH₂OH | Hydrogen bonding, oxidation to carboxylic acids |
| Methyl N-(chloromethyl)-N-methylcarbamate | C₄H₈ClNO₂ | -O(CO)N-, -CH₂Cl | Hydrolysis-resistant carbamate, SN2 reactions |
Table 2: Inferred Physical Properties
| Compound | Molecular Weight (g/mol) | Predicted Solubility | Melting Point (°C) |
|---|---|---|---|
| This compound | 228.07 (C₇H₁₀BrNO₂) | Moderate in DMSO | 80-100 (estimated) |
| 3-(Hydroxymethyl)oxolane-3-carbonitrile | 127.14 | High in water | 120-140 (estimated) |
| Methyl N-(chloromethyl)-N-methylcarbamate | 137.57 | Low in water | 50-70 |
Biological Activity
3-(2-Bromoethoxy)oxolane-3-carbonitrile is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a bromoethoxy group and a carbonitrile moiety, suggests potential interactions with various biological targets. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is C7H10BrNO2. The presence of the bromoethoxy group enhances its reactivity, while the carbonitrile group can participate in electrophilic interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H10BrNO2 |
| Molecular Weight | 220.07 g/mol |
| CAS Number | 2173999-50-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through nucleophilic substitution and electrophilic addition reactions. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds that may exhibit biological activity. Additionally, the carbonitrile group can engage in hydrogen bonding and dipole-dipole interactions with biological macromolecules.
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the specific pathways involved.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise in inhibiting tumor cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been noted, likely mediated by its electrophilic nature that can modify cellular proteins.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes that are crucial for cellular metabolism. For instance, it has shown potential as an inhibitor of kinases involved in cancer signaling pathways.
Case Studies and Research Findings
A review of recent literature indicates several studies focused on the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of oxolane compounds, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis markers compared to untreated controls .
- Enzyme Inhibition Assays : In vitro assays indicated that the compound effectively inhibited specific kinases associated with cancer progression, suggesting a mechanism for its anticancer effects .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 3-(2-Chloroethoxy)oxolane-3-carbonitrile | Chlorine instead of bromine | Moderate antimicrobial effects |
| 3-(2-Fluoroethoxy)oxolane-3-carbonitrile | Fluorine may enhance stability | Limited data available |
| 3-(2-Iodoethoxy)oxolane-3-carbonitrile | Iodine increases reactivity | Potentially higher anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
